molecular formula C11H8ClN5O B2849057 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea CAS No. 865658-74-8

3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea

Cat. No.: B2849057
CAS No.: 865658-74-8
M. Wt: 261.67
InChI Key: JFUPPGJOKIIZBR-KTKRTIGZSA-N
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Description

3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea is a urea derivative characterized by a conjugated enaminonitrile core (2-amino-1,2-dicyanoethenyl group) and a para-chlorophenyl substituent. The Z-configuration of the enaminonitrile group ensures stereoelectronic stability, while the 4-chlorophenyl moiety may enhance lipophilicity and binding affinity to hydrophobic targets .

Properties

IUPAC Name

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-7-1-3-8(4-2-7)16-11(18)17-10(6-14)9(15)5-13/h1-4H,15H2,(H2,16,17,18)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUPPGJOKIIZBR-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=C(C#N)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)N/C(=C(/C#N)\N)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea typically involves the reaction of (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with an alkoxyamine. This reaction is carried out under specific conditions, often involving the use of ethanolic sodium hydroxide solution to facilitate cyclization to the corresponding 5-amino-4-cyanoimidazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-2-amino-1,2-dicyanoethenyl]-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

The primary structural analogs differ in the substituents on the phenyl ring, which critically influence physicochemical and biological properties:

Compound Name Substituent on Phenyl Ring Key Properties/Applications
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea 4-Cl Enhanced lipophilicity; potential kinase inhibition
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea 2H-1,3-benzodioxol-5-yl Discontinued due to synthesis challenges; possible CNS activity
N-[(Z)-2-amino-1,2-dicyanoethenyl]-N'-phenylurea H (unsubstituted phenyl) Baseline compound; used in agrochemical research

Key Observations :

  • This may explain its hypothesized role in kinase inhibition .
  • Benzodioxol Substituent : The benzodioxol group in the discontinued analog (Ref: 10-F541999) introduces steric bulk and oxygen heteroatoms, which could enhance solubility but complicate synthesis .

Functional Group Modifications

The enaminonitrile core (2-amino-1,2-dicyanoethenyl) is conserved across analogs, but variations in the urea linkage’s substituents alter molecular polarity:

  • Unsubstituted Phenyl (Baseline) : Lower logP compared to chloro-substituted derivatives, suggesting reduced membrane permeability .
  • 4-Chlorophenyl : Higher logP (predicted ~2.8) due to the chloro group, favoring blood-brain barrier penetration or hydrophobic target binding.

Biological Activity

3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dicyanoethenyl group and a chlorophenyl moiety, which contribute to its reactivity and biological interactions. The presence of multiple functional groups allows for diverse chemical transformations, making it a significant candidate for drug development.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. Specifically, studies have shown effectiveness against various bacterial strains and fungi:

MicroorganismActivity Observed
Escherichia coliInhibition of growth
Staphylococcus aureusInhibition of growth
Aspergillus flavusInhibition of growth
Candida albicansInhibition of growth

These findings suggest that the compound could be further explored for therapeutic applications in treating infections caused by resistant strains.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that it may inhibit specific enzymes or bind to receptors involved in microbial resistance mechanisms. Understanding these interactions is crucial for developing effective therapeutic strategies.

Case Studies

A recent study investigated the efficacy of this compound against a panel of clinical isolates. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted the potential of this compound as a lead structure for developing new antibiotics.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(4-amino-2-methylphenyl)acetamideContains an amino group on the phenyl ringExhibits different biological activity profiles
N-(4-{(E)-[(2-hydroxyphenyl)imino]}phenyl)acetamideHydroxy group introduces polarityPotentially enhanced solubility
N-(4-(2,2-dicyanoethenyl)phenyl)acetamideDicyano group increases reactivityMay exhibit unique electronic properties

These comparisons illustrate how variations in functional groups can significantly impact biological activities.

Future Directions

Further research is necessary to fully characterize the biological activity and mechanisms of action of this compound. Future studies should focus on:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Toxicological studies : Evaluating potential side effects and safety profiles.
  • Mechanistic studies : Elucidating how the compound interacts with microbial targets.

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